REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18].[C:19](=[O:22])([O-])[O-].[K+].[K+].CN(C)[C:27](=O)[CH3:28]>O>[C:19]([O:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)(=[O:22])[CH:27]=[CH2:28] |f:2.3.4|
|
Name
|
|
Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
54.3 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCO
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 ml three-necked flask were placed
|
Type
|
CUSTOM
|
Details
|
After the obtained reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 500 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with two portions of 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
The obtained extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
ADDITION
|
Details
|
by mixing with anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
by evaporating the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue was dissolved in 100 ml of methanol
|
Type
|
ADDITION
|
Details
|
Then, a methanol solution (20 ml) containing potassium hydroxide of 16.8 g
|
Type
|
ADDITION
|
Details
|
was dropwise added to the methanol solution
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hour
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 1 liter of water
|
Type
|
ADDITION
|
Details
|
25.7 ml of concentrated hydrochloric acid was added to the solution
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The residue was dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCCCCOC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |